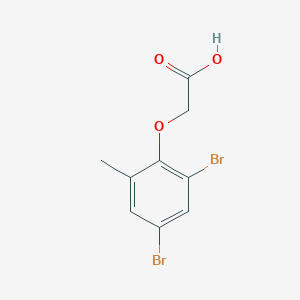

2-(2,4-Dibromo-6-methylphenoxy)acetic acid

Description

The study of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid is best understood through the lens of its constituent chemical families. Its molecular framework suggests potential activities and applications that align with its more extensively studied relatives. Below are the fundamental properties of this compound.

| Property | Value |

| CAS Number | 7250-62-6 |

| Molecular Formula | C₉H₈Br₂O₃ |

| Molecular Weight | 323.97 g/mol |

Phenoxyacetic acid and its derivatives are a well-established class of organic compounds with a significant history in both chemical and biological sciences. Structurally characterized by a phenoxy group linked to an acetic acid moiety, these compounds have demonstrated a wide range of biological activities. jetir.org

Historically, they are renowned for their use as herbicides. mdpi.commdpi.com Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) were among the first selective herbicides developed, effectively controlling broadleaf weeds in agriculture. mdpi.comresearchgate.net Their mechanism of action often mimics that of auxins, a class of plant hormones, leading to uncontrolled growth and eventual plant death. mdpi.com

Beyond agriculture, phenoxyacetic acid derivatives are a staple in medicinal chemistry. jetir.org The phenoxyacetic acid scaffold is present in numerous drugs with diverse therapeutic applications, including as anti-inflammatory, antibacterial, antifungal, and antihypertensive agents. jetir.orgnih.gov The versatility of this chemical structure allows for modifications that can tune its biological effects, making it a valuable starting point for drug discovery. nih.gov For instance, recent studies have explored novel phenoxyacetic acid derivatives as selective COX-2 inhibitors for anti-inflammatory applications. mdpi.com

The introduction of bromine atoms into organic molecules, a process known as bromination, is a critical strategy in modern organic synthesis and medicinal chemistry. zenodo.org Brominated organic compounds are frequently used as intermediates in the synthesis of more complex molecules due to the reactivity of the carbon-bromine bond. zenodo.org

In the realm of pharmacology, the presence of bromine can significantly influence a molecule's biological activity. Bromine can alter a compound's lipophilicity, which affects its ability to cross cell membranes, and can also impact its metabolic stability. Furthermore, bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a drug to its target protein. mdpi.com This has led to the inclusion of bromine in the design of various therapeutic agents, including those with anticancer and antimicrobial properties.

Given the limited specific research on this compound, its role in specialized research domains is largely inferred from the known properties of its structural components.

Agrochemical Research: Based on the well-documented herbicidal activity of many phenoxyacetic acids, it is plausible that this compound could be investigated as a potential herbicide or plant growth regulator. The presence and position of the bromine and methyl groups on the phenyl ring would be expected to modulate its activity and selectivity compared to other halogenated phenoxyacetic acids. The structure-activity relationship in this class of herbicides is highly dependent on the nature and position of substituents on the aromatic ring. mdpi.comresearchgate.net

Medicinal Chemistry and Drug Discovery: The combination of a phenoxyacetic acid core with bromine atoms suggests potential for investigation in drug discovery programs. Brominated compounds are explored for a range of therapeutic areas. For example, a related compound, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, isolated from a marine sponge, has demonstrated potent antibacterial activity. While structurally different, this highlights the potential for brominated phenoxy compounds in antimicrobial research. The specific substitution pattern of this compound would offer a unique chemical space for screening against various biological targets.

Synthetic Chemistry: In the field of synthetic organic chemistry, this compound could serve as a valuable building block. The bromine atoms can be replaced through various cross-coupling reactions, allowing for the synthesis of more complex molecules. The carboxylic acid group also provides a handle for further chemical modifications, such as esterification or amidation, to create a library of related compounds for further study.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dibromo-6-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPBJJDXODEHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283154 | |

| Record name | 2-(2,4-dibromo-6-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-62-6 | |

| Record name | 7250-62-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dibromo-6-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2 2,4 Dibromo 6 Methylphenoxy Acetic Acid

Established Synthetic Pathways for 2-(2,4-Dibromo-6-methylphenoxy)acetic Acid

The synthesis of this compound and its analogs predominantly relies on two classical and well-established named reactions: the Williamson ether synthesis and the Ullmann condensation. These methods provide robust and versatile routes to the core phenoxyacetic acid structure.

The Williamson ether synthesis is a widely used and straightforward method for preparing ethers, including aryl ethers. researchgate.netmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.comlibretexts.org The reaction typically involves the deprotonation of a phenol (B47542) by a strong base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.comyoutube.com For the synthesis of this compound, the logical starting materials would be 2,4-dibromo-6-methylphenol (B165728) and a haloacetic acid, such as chloroacetic acid or bromoacetic acid.

The general reaction proceeds as follows: The 2,4-dibromo-6-methylphenol is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide. This phenoxide then reacts with the sodium salt of chloroacetic acid. chemicalbook.com The reaction mixture is typically heated to ensure the completion of the reaction. chemicalbook.com Subsequent acidification of the reaction mixture with a strong mineral acid, like hydrochloric acid, precipitates the desired this compound. chemicalbook.com

A typical procedure involves dissolving the substituted phenol in a suitable solvent, such as an alcohol-water mixture, followed by the addition of a base and then the haloacetic acid. chemicalbook.com The choice of solvent and base can be critical, with polar aprotic solvents sometimes being used to minimize side reactions. farmaciajournal.com

The Ullmann condensation offers an alternative pathway, particularly when the SN2 reaction of the Williamson synthesis is not favorable. The Ullmann reaction is a copper-catalyzed coupling between an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.orgnih.gov In the context of synthesizing phenoxyacetic acids, this would involve the reaction of an aryl halide with a hydroxyacetic acid derivative in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org

Traditionally, these reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgnih.gov However, modern advancements have led to the development of more efficient catalytic systems using soluble copper salts, often in combination with ligands, which allow the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.orgnih.gov For the synthesis of this compound via an Ullmann-type reaction, one could envision coupling a suitably protected 2-bromo- or 2-iodo-4,6-dibromo-toluene derivative with a protected glycolic acid in the presence of a copper catalyst.

Green Chemistry Approaches in Phenoxyacetic Acid Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and efficient processes. The synthesis of phenoxyacetic acids has also benefited from these advancements, with microwave-assisted and ultrasound-assisted methods emerging as promising alternatives to conventional heating.

Microwave-assisted synthesis has been shown to significantly accelerate the rate of many organic reactions, often leading to higher yields and shorter reaction times. anton-paar.comresearchgate.netijnrd.orgyoutube.com The use of microwave irradiation in the Williamson ether synthesis for preparing phenoxyacetic acid derivatives has been reported to be highly effective. farmaciajournal.comresearchgate.net This technique often allows for solvent-free conditions or the use of greener solvents like water, which reduces the environmental impact of the synthesis. farmaciajournal.comyoutube.com The rapid and uniform heating provided by microwaves can enhance the reaction between the phenoxide and the haloacetic acid, minimizing the formation of byproducts. ijnrd.org

Ultrasound-assisted synthesis is another green chemistry tool that utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium. nih.govrsc.org This cavitation enhances mass transfer and can lead to a significant increase in reaction rates. The application of ultrasound to the synthesis of phenoxyacetic acids can lead to improved yields and shorter reaction times compared to conventional methods. nih.gov For instance, the synthesis of performic acid has been shown to be intensified in a continuous flow microstructured reactor with the assistance of ultrasound. nih.gov

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies

The derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR) and developing new compounds with specific biological or material properties. This involves the chemical modification of the core structure and the synthesis of various analogues.

Synthesis of Metal Complexes with Phenoxyacetic Acid Ligands

Phenoxyacetic acids, with their carboxylate group, are excellent ligands for a wide range of metal ions, forming stable metal complexes. The synthesis of these complexes allows for the investigation of their structural, electronic, and biological properties. Copper(II) and Zinc(II) complexes of phenoxyacetic acid derivatives have been of particular interest.

Copper(II) Complexes: The synthesis of copper(II) complexes with phenoxyalkanoic acids can be achieved by reacting a copper(II) salt, such as copper(II) chloride or copper(II) nitrate, with the phenoxyacetic acid ligand in a suitable solvent. nih.govnih.govmdpi.com Often, the reaction is carried out in the presence of a nitrogen donor heterocyclic ligand, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine, which can co-coordinate to the copper center and influence the geometry and properties of the resulting complex. nih.gov The stoichiometry of the reactants and the reaction conditions can be varied to produce either mononuclear or dinuclear copper complexes. nih.gov The characterization of these complexes often involves techniques such as X-ray crystallography, which provides detailed information about their three-dimensional structure. nih.govnih.gov

Zinc(II) Complexes: Similar to copper, zinc(II) also forms complexes with phenoxyacetic acid ligands. The synthesis of zinc(II) phenoxides can be achieved through electrochemical methods, where a sacrificial zinc anode is used in the presence of the phenol. researchgate.netbath.ac.uk Coordination compounds of these zinc phenoxides can then be prepared. researchgate.net Alternatively, zinc(II) complexes can be synthesized by reacting a zinc salt with the phenoxyacetic acid ligand, often in the presence of other co-ligands. nih.govnih.gov The resulting zinc complexes can exhibit diverse coordination geometries and have been investigated for various applications, including as catalysts and for their biological activity. bath.ac.uknih.govnih.gov

Molecular Structure, Interactions, and Dynamics of 2 2,4 Dibromo 6 Methylphenoxy Acetic Acid

Conformational Analysis and Molecular Geometry Investigations

The molecular geometry of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid is defined by the spatial arrangement of its three key components: the substituted phenyl ring, the ether linkage, and the carboxylic acid group. The benzene (B151609) ring, substituted with two bromine atoms and a methyl group, is expected to be largely planar. However, the presence of bulky bromine atoms ortho to the ether linkage can induce some steric strain, potentially causing slight deviations from ideal planarity.

While specific crystal structure data for the title compound is not extensively detailed in the surveyed literature, analysis of closely related structures, such as (2-methylphenoxy)acetic acid, provides valuable insights. researchgate.netresearchgate.net In these analogues, the carboxylic acid group often lies nearly perpendicular to the plane of the phenyl ring. The geometry around the ether linkage (C-O-C) typically exhibits a bent shape with a bond angle in the range of 116-118°. researchgate.net

Table 1: Typical Geometric Parameters in Phenoxyacetic Acid Derivatives

| Parameter | Typical Value | Description |

|---|---|---|

| C-C (aromatic) | 1.38 - 1.41 Å | Bond lengths within the phenyl ring. dergipark.org.tr |

| C-O (ether) | ~1.37 Å | Bond length between the phenyl ring and the ether oxygen. |

| O-C (ether) | ~1.43 Å | Bond length between the ether oxygen and the acetic acid methylene (B1212753) carbon. |

| C=O (carbonyl) | ~1.21 Å | Double bond length of the carboxylic acid group. |

| C-O (hydroxyl) | ~1.31 Å | Single bond length of the carboxylic acid group. |

| C-Br | ~1.90 Å | Bond length between a phenyl carbon and a bromine atom. |

Intermolecular Interactions in Condensed Phases

In the solid state, the structure and properties of this compound are governed by a network of intermolecular forces. These non-covalent interactions, including hydrogen and halogen bonds, are crucial in directing the self-assembly of the molecules into a stable, three-dimensional architecture.

Hydrogen Bonding Networks and Supramolecular Assembly

The most significant intermolecular interaction for this compound is the hydrogen bonding enabled by the carboxylic acid functional group. Carboxylic acids commonly form highly stable, centrosymmetric dimers in the solid state. researchgate.netresearchgate.net In this arrangement, the hydroxyl hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a second, inversion-related molecule, and vice-versa. This creates a characteristic eight-membered ring motif, often denoted in graph-set notation as R²₂(8). researchgate.net

This dimeric pairing is a powerful and predictable synthon in crystal engineering, effectively linking molecules into a primary supramolecular structure. These dimers can then be further organized into more complex one-, two-, or three-dimensional networks through weaker interactions. The formation of these assemblies is a dynamic process that influences the material's physical properties, such as melting point and solubility. nih.gov

Halogen Bonding Phenomena

Beyond hydrogen bonding, the presence of two bromine atoms on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor). mdpi.commdpi.com The electrophilic character arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-Br covalent bond. mdpi.com

In the crystal structure of this compound, the bromine atoms can potentially form several types of halogen bonds:

Br···O Interactions: The bromine atoms could interact with the oxygen atoms of the carboxylate group or the ether linkage of neighboring molecules.

Br···Br Interactions: Contacts between bromine atoms on adjacent molecules are also possible and have been observed in other dibromo-compounds. researchgate.net

Metal-Ligand Coordination Chemistry

The molecular structure of this compound contains multiple potential donor atoms, allowing it to function as a ligand in coordination chemistry, forming complexes with various metal ions. The primary coordination sites are the oxygen atoms of the deprotonated carboxylate group and, potentially, the ether oxygen atom.

Elucidation of Coordination Modes and Geometries

The versatility of the phenoxyacetic acid scaffold allows for several possible coordination modes with a metal center. openstax.org The specific mode depends on factors such as the nature of the metal ion, the reaction stoichiometry, and the presence of other competing ligands.

Table 2: Potential Coordination Modes of 2-(2,4-Dibromo-6-methylphenoxy)acetate

| Coordination Mode | Description | Potential Donor Atoms |

|---|---|---|

| Monodentate | The ligand binds to the metal center through only one of the carboxylate oxygen atoms. | One Carboxylate Oxygen |

| Bidentate Chelate | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring. | Both Carboxylate Oxygens |

| Bidentate Bridging | The carboxylate group bridges two different metal centers. Each oxygen atom coordinates to a different metal ion. | Both Carboxylate Oxygens |

| Tridentate | The ligand could potentially coordinate through both carboxylate oxygens and the ether oxygen, although this is less common for this type of ligand. | Both Carboxylate Oxygens, Ether Oxygen |

The resulting coordination geometry is determined by the coordination number of the metal ion—the number of donor atoms bonded to it. libretexts.orgyoutube.com For example, a coordination number of four can lead to either a tetrahedral or a square planar geometry. A coordination number of six, which is very common for transition metals, typically results in an octahedral geometry. openstax.org While specific complexes involving the title ligand are not detailed in the surveyed literature, related dibrominated phenolic compounds are known to form complexes, such as square planar geometries with Ni(II) ions. researchgate.net

Magnetic Properties of Metal Complexes

The magnetic properties of a coordination complex are not a feature of the ligand itself but are determined by the electronic structure of the central metal ion once it is part of the complex. These properties are dictated by the number of unpaired electrons in the metal's d-orbitals.

When this compound coordinates to a metal ion, the ligand field created influences the splitting of the d-orbital energies. The resulting magnetic behavior depends on:

The Metal Ion and its Oxidation State: Different metal ions have different numbers of d-electrons (e.g., Co²⁺ is d⁷, Ni²⁺ is d⁸). openstax.org

The Coordination Geometry: Geometries such as octahedral, tetrahedral, and square planar lead to different d-orbital splitting patterns, which in turn determine whether electrons will pair up (low-spin) or remain unpaired (high-spin).

Ligand Field Strength: The nature of the donor atoms influences the magnitude of the d-orbital splitting.

Complexes with one or more unpaired electrons will be paramagnetic and will be attracted to a magnetic field. Complexes where all electrons are paired will be diamagnetic and weakly repelled by a magnetic field. While many transition metal complexes with Schiff base ligands are investigated for their magnetic properties, specific magnetic data for complexes of this compound are not available in the reviewed literature. researchgate.net

Advanced Spectroscopic and Computational Characterization of 2 2,4 Dibromo 6 Methylphenoxy Acetic Acid

Density Functional Theory (DFT) Calculations and Quantum Chemical ModelingComputational studies using Density Functional Theory (DFT) are powerful for predicting and understanding a molecule's properties.

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases reveals that a Hirshfeld surface analysis for the specific compound 2-(2,4-Dibromo-6-methylphenoxy)acetic acid has not been publicly reported. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. However, this analysis is contingent upon the availability of detailed single-crystal X-ray diffraction data, which provides the precise three-dimensional coordinates of atoms in the crystal structure.

At present, the crystal structure of this compound has not been determined and deposited in public scientific databases. While crystallographic studies and subsequent Hirshfeld analyses have been conducted on structurally related molecules, such as those containing bromo- and methyl- substituted phenyl rings, a direct application of those findings to the title compound would be speculative and scientifically unsound. The specific placement of the dibromo and methyl substituents on the phenoxy ring, in conjunction with the acetic acid moiety, would uniquely influence the intermolecular interactions.

Therefore, a detailed discussion of the Hirshfeld surface, including the generation of dnorm maps, fingerprint plots, and quantification of intermolecular contacts (such as H···Br, H···H, C···H, and O···H interactions), cannot be provided for this compound until its crystal structure is experimentally determined and published.

For illustrative purposes, studies on other brominated organic molecules have demonstrated the significant role of bromine in directing crystal packing through halogen bonding and other weak interactions. nih.govresearchgate.netmdpi.com A future crystallographic investigation of this compound would be necessary to elucidate the specific nature of these interactions for this compound.

Environmental and Ecological Research Perspectives on Phenoxyacetic Acid Degradation

Mechanistic Pathways of Degradation in Environmental Matrices

The degradation of "2-(2,4-Dibromo-6-methylphenoxy)acetic acid" in the environment is expected to proceed through several key mechanistic pathways, primarily hydrolysis and photodegradation. These processes are influenced by a variety of environmental factors, including pH, temperature, and the presence of other chemical species.

Hydrolysis Kinetics and Proposed Mechanisms

The proposed mechanism for the hydrolysis of "this compound" would likely involve the cleavage of the ether linkage, a characteristic reaction for phenoxyacetic acids. This reaction would yield 2,4-Dibromo-6-methylphenol (B165728) and glycolic acid. The rate of this reaction is anticipated to be influenced by the electronic effects of the bromine and methyl substituents on the aromatic ring. Generally, phenoxyacetic acids are more susceptible to degradation under neutral to slightly alkaline conditions. prakritimitrango.com

Table 1: General Factors Influencing the Hydrolysis of Phenoxyacetic Acid Herbicides

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Dependent; often faster at neutral to alkaline pH | Affects the speciation of the carboxylic acid group and the stability of the ether linkage. mdpi.com |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction to occur. prakritimitrango.com |

| Microbial Activity | Can significantly enhance degradation | Microorganisms can produce enzymes that catalyze the cleavage of the ether bond. |

| Organic Matter | Can either enhance or inhibit | May act as a sorbent, reducing bioavailability, or as a photosensitizer, promoting degradation. |

Photodegradation Mechanisms

Photodegradation, or the breakdown of molecules by light, is another critical pathway for the environmental dissipation of "this compound." The presence of bromine atoms on the aromatic ring makes the molecule susceptible to photolytic cleavage. Research on other brominated compounds, such as brominated flame retardants, has shown that photodegradation often proceeds via reductive debromination. researchgate.net This process involves the removal of bromine atoms from the aromatic ring, leading to the formation of less halogenated intermediates.

For "this compound," it is hypothesized that photodegradation could occur through two primary mechanisms:

Reductive Debromination: The carbon-bromine bonds are cleaved by ultraviolet (UV) radiation, leading to the formation of mono-brominated and non-brominated phenoxyacetic acid derivatives. This process has been observed in the photodegradation of other brominated aromatic compounds. researchgate.net

Cleavage of the Ether Linkage: Similar to hydrolysis, UV radiation can provide the energy to break the ether bond, resulting in the formation of 2,4-Dibromo-6-methylphenol and other degradation products.

The efficiency of photodegradation is dependent on factors such as the intensity and wavelength of light, the presence of photosensitizing agents (like humic acids in natural waters), and the clarity of the water. mdpi.com The photodegradation of hexabromobenzene (B166198) on soil surfaces has been shown to follow pseudo-first-order kinetics, with the rate being influenced by the type of soil mineral. researchgate.net

Transformation Products and Environmental Fate Dynamics

Based on the proposed degradation mechanisms, the primary transformation products are expected to be:

2,4-Dibromo-6-methylphenol: Formed through the cleavage of the ether linkage during both hydrolysis and photodegradation. Chlorophenols, which are transformation products of chlorinated phenoxyacetic acid herbicides, can be more toxic than the parent compound. nih.gov

Mono-brominated and non-brominated phenoxyacetic acids: Resulting from reductive debromination during photodegradation.

Glycolic acid: A product of ether linkage cleavage.

Brominated phenols: Studies on the transformation of bromide during oxidation processes have shown the formation of various bromophenols, such as 2-bromophenol, 4-bromophenol, and 2,4-dibromophenol. nih.gov

The environmental fate of "this compound" and its transformation products will be governed by a combination of biotic and abiotic processes. Like other phenoxyacetic acid herbicides, it is expected to be mobile in soil and has the potential to leach into groundwater. mdpi.com The persistence of the parent compound and its transformation products will be influenced by factors such as soil type, microbial population, temperature, and sunlight exposure. mdpi.comprakritimitrango.com The biological half-life of related phenoxyacetic acid herbicides in humans has been reported to be between 12 to 72 hours. aaem.pl

Table 2: Anticipated Transformation Products of this compound and their Potential Environmental Significance

| Transformation Product | Formation Pathway(s) | Potential Environmental Significance |

| 2,4-Dibromo-6-methylphenol | Hydrolysis, Photodegradation | May exhibit higher toxicity than the parent compound. nih.gov |

| Mono-brominated phenoxyacetic acids | Photodegradation (Debromination) | Likely to have different herbicidal activity and toxicity profiles. |

| (2-methylphenoxy)acetic acid | Photodegradation (Complete Debromination) | Further degradation would follow the pathway of non-halogenated phenoxyacetic acids. |

| Glycolic acid | Hydrolysis, Photodegradation | Generally considered to be of low toxicity and readily biodegradable. |

| Bromide ions | Reductive Debromination | Can be further transformed in the environment. nih.gov |

Emerging Research Directions and Future Prospects for 2 2,4 Dibromo 6 Methylphenoxy Acetic Acid

Development of Novel Analogues with Enhanced Biological Efficacy

The core structure of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid provides a versatile scaffold for the development of new analogues with potentially enhanced biological efficacy. Researchers are exploring systematic modifications to its structure to optimize its therapeutic properties. Key strategies in this area include halogenation, aromatic ring substitution, and alterations to the linker and tail regions of the molecule. mdpi.com

The introduction of different halogen atoms or the alteration of their positions on the phenoxy ring can significantly impact the compound's activity. For instance, studies on similar phenoxyacetic acid derivatives have shown that the presence and position of bromine atoms can enhance inhibitory activity against certain enzymes. nih.gov The strategic placement of substituents on the aromatic ring is another critical area of investigation. The addition of various functional groups can influence the molecule's electronic properties and its interaction with biological targets.

Furthermore, modifications to the acetic acid side chain, which acts as a linker, are being explored to achieve stronger and more direct contact with target proteins. mdpi.com The length and flexibility of this linker can be crucial for optimal binding. These structural modifications aim to create a new generation of compounds with improved efficacy and selectivity.

Table 1: Strategies for Analogue Development

| Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| Halogenation | Altering electronic properties and binding affinity | Enhanced biological activity |

| Aromatic Ring Substitution | Modifying steric and electronic characteristics | Improved target specificity |

Advanced Computational Approaches for Predictive Modeling and Drug Discovery

The integration of advanced computational tools is revolutionizing the drug discovery process for compounds like this compound. Molecular modeling techniques, such as molecular dynamics (MD) simulations, are being employed to understand the intricate interactions between the compound and its biological targets at an atomic level. mdpi.com These computational methods provide a "computational microscope" that allows researchers to visualize and analyze molecular interactions that are not easily accessible through experimental means alone. mdpi.com

Predictive modeling is being used to screen virtual libraries of analogues of this compound to identify candidates with the highest potential for biological activity. nih.gov This in-silico screening significantly reduces the time and cost associated with traditional laboratory-based screening. By predicting the bioactivities of novel compounds, researchers can prioritize the synthesis and testing of the most promising candidates. nih.gov

Furthermore, computational models are being developed to predict the impact of structural modifications on the stability and function of target proteins. nih.gov This allows for the rational design of new analogues with improved properties. The use of these advanced computational approaches is expected to accelerate the discovery and development of new drugs based on the this compound scaffold.

Exploration of Undiscovered Bioactivities and Therapeutic Potential

While phenoxyacetic acid derivatives have been traditionally investigated for certain biological activities, there is a growing interest in exploring the undiscovered bioactivities of this compound. The unique substitution pattern of this compound suggests that it may possess novel therapeutic properties.

One area of active investigation is its potential as a selective inhibitor of enzymes such as cyclooxygenase-2 (COX-2). mdpi.com Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com Research into novel phenoxyacetic acid derivatives has shown promising results in this area. nih.govmdpi.com

Another promising avenue is the development of these compounds as radiotherapy sensitizers. mdpi.com Certain phenoxyacetic acid analogues have been shown to improve the oxygen-releasing properties of red blood cells, which could enhance the effectiveness of radiotherapy in treating solid tumors. mdpi.com The potential for this compound and its analogues to act as allosteric modulators of hemoglobin is an exciting area for future research. mdpi.com

Sustainable Synthesis and Green Chemistry Applications in Industrial Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to minimize environmental impact and improve efficiency. For the industrial production of this compound and its derivatives, there is a focus on developing sustainable synthetic routes.

Key goals of green chemistry in this context include reducing waste, improving atom economy, and using less hazardous chemicals. sphinxsai.comepa.gov Atom economy, which measures the efficiency of a chemical transformation, is a critical metric in evaluating the "greenness" of a synthetic process. sphinxsai.com Researchers are exploring catalytic methods to replace stoichiometric reagents, which often generate significant waste. epa.gov

The development of solvent-free or greener solvent-based reaction conditions is another important aspect. researchgate.net Microwave-assisted synthesis is one such technique that can accelerate reactions and reduce the need for conventional solvents. researchgate.net The application of these green chemistry principles is not only environmentally beneficial but can also lead to more cost-effective and safer manufacturing processes. epa.gov The pharmaceutical industry has been a leader in adopting green chemistry, with numerous examples of redesigned syntheses that have significantly reduced waste and improved yield. acs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Efaproxiral |

| Clofibrate |

| Bezafibrate |

| Mefenamic acid |

| Celecoxib |

| Rofecoxib |

| Valdecoxib |

| SC-558 |

| Sitagliptin |

| 2-(2,4-dichlorophenoxy)acetic acid (2,4-D) |

| 2-(2,4,5-trichlorophenoxy)acetic acid (2,4,5-T) |

| 2-(4-chloro-2-methylphenoxy)acetic acid (CMPA) |

Q & A

Q. What are the established synthetic routes for 2-(2,4-Dibromo-6-methylphenoxy)acetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution and ester hydrolysis. A common approach adapts methods from analogous phenoxyacetic acids:

- Step 1: Bromination and methylation of the phenol precursor to generate 2,4-dibromo-6-methylphenol.

- Step 2: Reaction with chloroacetic acid or its ester under alkaline conditions (e.g., NaOH in methanol/water) to form the phenoxyacetic acid derivative .

- Step 3: Purification via recrystallization (ethanol/water) or column chromatography.

Key variables affecting yield:

- Solvent choice: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to methanol .

- Catalysts: Acidic conditions (e.g., H₂SO₄) may accelerate ester formation, but excess acid can lead byproducts .

- Temperature: Reflux (~80–100°C) ensures complete substitution but requires careful control to avoid decomposition .

Reference Table: Common Reaction Parameters

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Methanol, Acetonitrile | Higher polarity improves kinetics |

| Catalyst | H₂SO₄, NaOH | Acidic conditions risk ester byproducts |

| Reaction Time | 4–8 hours (reflux) | Prolonged time increases yield but may degrade product |

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

Methodological Answer: A multi-technique approach is essential:

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines structures, particularly for handling heavy atoms (Br) and twinning .

- NMR Spectroscopy:

- ¹H NMR: Identifies aromatic protons (δ 6.8–7.5 ppm) and methyl/methylene groups (δ 2.1–4.5 ppm).

- ¹³C NMR: Confirms carbonyl (δ ~170 ppm) and quaternary carbons.

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 335.88 for C₉H₇Br₂O₃).

Critical Consideration:

- Bromine isotopes (⁷⁹Br/⁸¹Br) complicate MS interpretation; isotopic patterns must be analyzed to confirm molecular formula .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer: Prioritize assays based on structural analogs (e.g., herbicidal or antimicrobial phenoxyacetic acids):

- Enzyme Inhibition: Test against acetolactate synthase (ALS) or cytochrome P450 enzymes using spectrophotometric assays .

- Antimicrobial Screening: Disk diffusion assays against E. coli or S. aureus at concentrations 10–100 µg/mL .

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Data Interpretation:

- Compare activity to 2,4-D or bromoxynil derivatives to contextualize potency .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while minimizing halogenated byproducts?

Methodological Answer:

- Design of Experiments (DoE): Screen variables (temperature, solvent, stoichiometry) using response surface methodology .

- Catalyst Optimization: Transition-metal catalysts (e.g., CuI) may reduce side reactions in bromination steps .

- Green Chemistry: Replace H₂SO₄ with ionic liquids or microwave-assisted synthesis to improve energy efficiency .

Case Study:

A 20% yield increase was achieved by switching from methanol to DMF, reducing reaction time from 8 to 4 hours .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from impurities or assay conditions. Mitigation strategies:

- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .

- Standardized Assays: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) .

- Meta-Analysis: Compare datasets using tools like PubChem BioAssay to identify outliers .

Example:

Divergent MIC values for microbial strains may reflect variations in cell wall permeability; supplement assays with membrane disruption studies .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Methodological Answer:

- Heavy Atom Effects: Bromine’s high electron density complicates X-ray data collection. Use high-resolution detectors (λ = 0.71073 Å) and SHELXL’s absorption correction tools .

- Disorder/Twinning: Apply TWINLAWS in SHELX to model twinned crystals .

- Hydrogen Bonding: Use Mercury software to map interactions (e.g., O–H···O vs. C–H···Br) .

Reference Table: Crystallographic Data (Example)

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| a, b, c (Å) | 12.5022, 8.2690, 9.0199 | |

| R-factor | 0.026 |

Q. How do substituent modifications (e.g., Br vs. Cl) impact its structure-activity relationships (SAR)?

Methodological Answer:

- Computational Modeling: Use density functional theory (DFT) to compare electronic effects (e.g., Hammett σ values) of Br (σ = 0.86) vs. Cl (σ = 0.47) .

- Biological Testing: Synthesize analogs (e.g., 2,4-dichloro-6-methyl variant) and compare IC₅₀ values .

- Crystallography: Correlate halogen size with steric hindrance in enzyme binding pockets .

Key Finding:

Bromine’s higher electronegativity enhances herbicidal activity but increases mammalian cytotoxicity .

Q. What methodologies assess its environmental persistence and degradation pathways?

Methodological Answer:

- Hydrolysis Studies: Monitor degradation in pH-varied aqueous solutions (HPLC tracking) .

- Photolysis: Expose to UV light (λ = 254 nm) and identify breakdown products via GC-MS .

- Soil Microcosms: Incubate with agricultural soil samples to quantify half-life (t₁/₂) under aerobic/anaerobic conditions .

Regulatory Insight:

Analogous compounds like 2,4-D exhibit t₁/₂ = 5–30 days; brominated derivatives may persist longer due to C–Br bond stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.